molecular formula C19H16N6O B2584969 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034225-62-0

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide

Numéro de catalogue B2584969
Numéro CAS: 2034225-62-0
Poids moléculaire: 344.378
Clé InChI: JINRMBCGYACLJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound contains a pyrazole group, which is a five-membered heterocyclic moiety that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Applications De Recherche Scientifique

Antitubercular Activity

This compound has shown potential in the treatment of tuberculosis. The presence of the imidazole ring, which is known for its broad range of chemical and biological properties, suggests that derivatives of this compound could be effective against Mycobacterium tuberculosis . Synthesized derivatives have been evaluated for antitubercular activity, showing promising results .

Anticancer Properties

The quinoxaline moiety is often explored for its anticancer properties. Derivatives of this compound have been synthesized and tested for in vitro cytotoxic efficiency. Some derivatives exhibited excellent cytotoxic activity, suggesting potential use in cancer therapy .

Antiviral Applications

Compounds with similar structures have been reported to possess antiviral activities. The structural features of this compound, such as the pyridin and pyrazol rings, may contribute to inhibitory activity against various viruses, including influenza and Coxsackie B4 virus .

Anti-inflammatory and Analgesic Effects

The compound’s molecular framework is conducive to anti-inflammatory and analgesic effects. Imidazole derivatives, which share structural similarities, are known to exhibit these activities, indicating that this compound could be developed into a drug with such properties .

Antimicrobial Efficacy

The structural complexity of this compound, particularly the presence of the pyridin and imidazole rings, suggests it could be effective against a range of microbial pathogens. Research on similar structures has shown significant antimicrobial activity, which could be harnessed in new therapeutic agents .

Antidiabetic Potential

Imidazole-containing compounds have been associated with antidiabetic activity. The compound , with its imidazole core, could be a candidate for the development of new antidiabetic drugs, offering a novel approach to managing diabetes .

Propriétés

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c1-25-18(6-7-23-25)14-8-13(9-20-11-14)10-22-19(26)17-12-21-15-4-2-3-5-16(15)24-17/h2-9,11-12H,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINRMBCGYACLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.